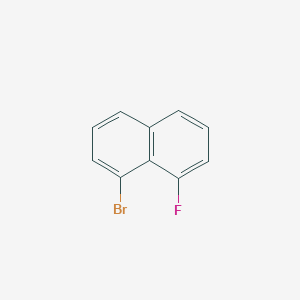

1-Bromo-8-fluoronaphthalene

Übersicht

Beschreibung

1-Bromo-8-fluoronaphthalene is a halogenated naphthalene derivative, which is a compound of interest in various chemical syntheses and studies. The presence of both bromine and fluorine atoms on the naphthalene ring system makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related bromonaphthalenes can be achieved through palladium-catalyzed amination under microwave conditions, as demonstrated in the preparation of 1-aminonaphthalenes from aryl bromides . This method shows improvements in yields, especially with quinoline substrates, and is effective even when traditional methods fail to provide the desired products. Although the specific synthesis of 1-bromo-8-fluoronaphthalene is not detailed, the methodologies applied to similar compounds suggest potential pathways for its preparation.

Molecular Structure Analysis

The molecular structure of related bromonaphthalenes, such as 1,4-dibromonaphthalene, has been studied through crystallography . The crystal structure of 1,4-dibromonaphthalene is monoclinic with significant deviations of the bromine atoms from the aromatic plane. While this study does not directly analyze 1-bromo-8-fluoronaphthalene, it provides insights into the structural aspects of brominated naphthalenes, which could be extrapolated to understand the molecular geometry and electronic effects induced by the halogen substituents.

Chemical Reactions Analysis

The reactivity of halogenated naphthalenes is influenced by the presence of the halogen atoms, which can undergo various chemical reactions. For instance, the metabolism of 1-fluoronaphthalene by Cunninghamella elegans indicates that the fluoro substituent affects the site and stereoselectivity of oxidation reactions . Although this study focuses on biological metabolism, it highlights the reactivity of fluoro-substituted naphthalenes, which could be relevant in chemical synthesis and transformations involving 1-bromo-8-fluoronaphthalene.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated naphthalenes can be studied using spectroscopic techniques. A density functional theory (DFT) study of the vibrational spectra of 1-bromo-4-fluoronaphthalene provides insights into the fundamental vibrational modes and helps interpret the FTIR and FT-Raman spectra . This analysis is crucial for understanding the molecular vibrations and the influence of halogen substituents on the naphthalene ring system. Although the study is specific to 1-bromo-4-fluoronaphthalene, it sheds light on the general impact of bromine and fluorine atoms on the vibrational properties of the molecule.

Wissenschaftliche Forschungsanwendungen

Application 1: Fluorescent Probes

- Summary of Application : 1,8-naphthalimide-based probes have been synthesized to display an OFF-ON and ON-OFF photoelectron transfer fluorescence switch upon interaction with a proton-donor drug . These probes have been functionalized to allow easy formation of a covalent link to polymer matrices, for future applications as drug delivery sensors .

- Methods of Application : The new probes were investigated using flufenamic acid (FA, pKa 3.65), a water-insoluble, non-steroidal anti-inflammatory drug, as a model drug and proton source . The rapid interaction of the new probes with FA resulted in fluorescence enhancement or decrease and a large Stokes shift .

- Results or Outcomes : The interaction allowed the detection of the drug in the nanomolar range . The new 1,8-naphthalimide fluorescent dyes reported in this work are interesting tools for the detection and quantification of acidic drugs and biomolecules .

Application 2: Detection of Cu2+

- Summary of Application : A naphthalimide Schiff base fluorescent probe (BSS) was designed and synthesized from 4-bromo-1,8-naphthalic anhydride . This probe can be used for the detection of Cu2+ ions in acetonitrile solution .

- Methods of Application : The structure of the probe was characterized by 1HNMR, 13CNMR, FTIR, and MS . Fluorescence emission spectra were used to show that the probe could realize the “turn-off” detection of Cu2+ .

- Results or Outcomes : The detection process showed strong specificity and excellent anti-interference of other metal ions .

Eigenschaften

IUPAC Name |

1-bromo-8-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEZWVDQUSOSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592028 | |

| Record name | 1-Bromo-8-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-8-fluoronaphthalene | |

CAS RN |

33718-15-9 | |

| Record name | 1-Bromo-8-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

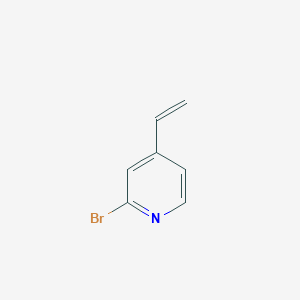

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)